1-(4-Chlorobenzyl)pyrrolidine

Catalog No.
S758202
CAS No.
79089-35-3
M.F
C11H14ClN
M. Wt
195.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorobenzyl)pyrrolidine

CAS Number

79089-35-3

Product Name

1-(4-Chlorobenzyl)pyrrolidine

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrrolidine

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

InChI

InChI=1S/C11H14ClN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2

InChI Key

HKXGVIKZRKRLMV-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)Cl

Pyrrolidine in Drug Discovery

Scientific Field: Medicinal Chemistry

Application Summary: The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Methods of Application: The review is planned on the basis of the synthetic strategies used: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

Results or Outcomes: SAR studies revealed that (1) the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities, (2) the cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation, and (3) N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid .

Microwave-Assisted Synthesis of Pyrrolidine-Fused Chlorin

Scientific Field: Organic Chemistry

Application Summary: This research involves the microwave-assisted N-alkylation of a NH pyrrolidine-fused chlorin with methyl 4-(bromomethyl) benzoate and subsequent ester hydrolysis .

Methods of Application: The method involves the microwave-assisted N-alkylation of a NH pyrrolidine-fused chlorin with methyl 4-(bromomethyl) benzoate and subsequent ester hydrolysis .

Results or Outcomes: The method provides a straightforward strategy to obtain carboxylic acid functionality in the pyrrolidine-fused chlorin, as a single reaction product .

Pyrrolidine in Pharmacology

Scientific Field: Pharmacology

Application Summary: Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .

Methods of Application: This review consolidates findings from various investigations encompassing a wide range of important activities (antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition) exhibited by pyrrolidine derivatives .

Results or Outcomes: Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .

Pyrrole and Pyrrolidine Analogs in Therapeutics

Scientific Field: Therapeutics

Application Summary: Pyrrole and pyrrolidine analogs have been investigated for their therapeutic potential . For example, 7-chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine specifically inhibits human norovirus RNA-dependent RNA polymerase (RdRp), whereas compound 4-amino-pyrrolo[2,1-f][1,2,4]triazine inhibits both murine and human norovirus RNA-dependent RNA polymerase (RdRp) in different cell lines .

Methods of Application: The method involves the synthesis of pyrrole and pyrrolidine analogs and their testing against various disease-causing microorganisms .

Results or Outcomes: The results show that these compounds have potential therapeutic applications, particularly in the treatment of viral infections .

1-(4-Chlorobenzyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 4-chlorobenzyl group. Its molecular formula is C₁₁H₁₄ClN, and it has been studied for its potential applications in medicinal chemistry due to its unique structural properties. The presence of the chlorine atom enhances the compound's reactivity and biological activity, making it a subject of interest in various chemical and pharmacological studies .

Currently, there is no scientific literature available detailing a specific mechanism of action for 1-(4-Chlorobenzyl)pyrrolidine. It is unknown if it has any biological activity or interacts with other compounds in any specific way.

  • Chlorine substitution: Aromatic chlorides can react exothermically with strong bases or reducing agents.
  • Aromatic ring: Benzene is a known carcinogen, so appropriate handling procedures should be followed if working with this compound [].
Typical of pyrrolidine derivatives:

  • Electrophilic Substitution: The nitrogen atom in the pyrrolidine ring acts as a nucleophile, allowing for electrophilic substitution reactions with various electrophiles, such as alkyl halides and acyl halides .
  • Nucleophilic Reactions: The compound can participate in nucleophilic acyl substitution, leading to the formation of amides or other derivatives.
  • Cyclization Reactions: It can also be involved in cyclization processes to form more complex heterocyclic structures .

Research indicates that 1-(4-Chlorobenzyl)pyrrolidine exhibits notable biological activities, including:

  • Antimicrobial Properties: Similar pyrrolidine derivatives have shown effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents .
  • Central Nervous System Activity: Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .

Several synthesis methods for 1-(4-Chlorobenzyl)pyrrolidine have been documented:

  • Direct Alkylation: A common method involves the alkylation of pyrrolidine with 4-chlorobenzyl chloride under basic conditions, allowing for the formation of the desired product through nucleophilic substitution.
  • Cyclization Techniques: Various cyclization methods can be employed, including acid-catalyzed reactions that facilitate the formation of pyrrolidine rings from suitable precursors .

1-(4-Chlorobenzyl)pyrrolidine has potential applications across several fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for new drug development targeting bacterial infections or neurological disorders.
  • Chemical Research: It serves as a building block in organic synthesis, particularly in the creation of more complex heterocycles .

Interaction studies involving 1-(4-Chlorobenzyl)pyrrolidine focus on its binding affinity to various biological targets. Preliminary studies suggest that modifications in the substituent patterns can significantly influence its interaction profiles with enzymes and receptors, particularly those involved in neurotransmission and microbial resistance mechanisms .

Several compounds exhibit structural and functional similarities to 1-(4-Chlorobenzyl)pyrrolidine. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
1-(4-Bromobenzyl)pyrrolidineSimilar substitution pattern with bromine instead of chlorinePotentially different reactivity due to bromine's larger size
1-(Phenyl)pyrrolidineContains a phenyl group instead of a chlorobenzyl groupMay exhibit different biological activities due to lack of halogen
2-(4-Chlorobenzyl)pyrrolidineChlorobenzyl group at the second position on the pyrrolidine ringDifferent steric effects influencing biological activity
N-MethylpyrrolidineMethyl group at nitrogen instead of a benzyl substituentOften used as an intermediate in drug synthesis

These compounds highlight the structural diversity within pyrrolidine derivatives and underscore the unique position of 1-(4-Chlorobenzyl)pyrrolidine in medicinal chemistry research. Each compound's distinct features contribute to varied biological activities and potential applications.

Pyrrolidine derivatives have played pivotal roles in organic chemistry and medicinal science since the 19th century. The parent compound, pyrrolidine (C₄H₉N), was first isolated in 1857 and recognized for its saturated five-membered ring structure. Early research focused on naturally occurring pyrrolidine-containing alkaloids, such as nicotine and hygrine, which demonstrated bioactive properties. By the mid-20th century, synthetic modifications of pyrrolidine became central to drug discovery, particularly for central nervous system agents and antibiotics. The introduction of halogenated substituents, such as chlorobenzyl groups, emerged in the 1970s to enhance metabolic stability and target selectivity in pharmaceutical candidates.

Discovery and Development of 1-(4-Chlorobenzyl)pyrrolidine

1-(4-Chlorobenzyl)pyrrolidine (C₁₁H₁₄ClN) was first synthesized in the late 20th century via alkylation of pyrrolidine with 4-chlorobenzyl chloride. This method, optimized through base-catalyzed nucleophilic substitution, remains a cornerstone for its production. The compound gained prominence as a versatile intermediate in asymmetric synthesis and drug development, particularly for anticonvulsants and antimicrobial agents. Patent filings in the early 2000s highlighted its utility in synthesizing melanocortin-4 receptor ligands and chemokine inhibitors.

Nomenclature and Chemical Identity

Systematic Name: 1-[(4-Chlorophenyl)methyl]pyrrolidine
Molecular Formula: C₁₁H₁₄ClN
Molecular Weight: 195.69 g/mol
CAS Registry Number: 79089-35-3
The structure comprises a pyrrolidine ring (a five-membered saturated azacycle) substituted at the nitrogen atom with a 4-chlorobenzyl group.

Position in Heterocyclic Chemistry Classification

1-(4-Chlorobenzyl)pyrrolidine belongs to:

  • Class: Azacycloalkanes
  • Subclass: Pyrrolidine derivatives
  • Functional Classification: Secondary amines with arylalkyl substituents.
    Its saturated ring system confers conformational rigidity, while the chlorobenzyl group enhances lipophilicity and electronic diversity.

Synthesis and Manufacturing

Industrial-Scale Production Methods

Industrial synthesis typically involves:

  • Catalytic Amination: Reaction of 1,4-butanediol with ammonia at 165–200°C under 17–21 MPa pressure, using alumina-supported cobalt-nickel oxide catalysts.
  • Alkylation: Pyrrolidine is treated with 4-chlorobenzyl chloride in the presence of bases like triethylamine or potassium carbonate.
ParameterValue
Yield70–85%
Purity>99% (after distillation)

Laboratory-Scale Synthesis

Common protocols include:

  • Nucleophilic Substitution: Pyrrolidine + 4-chlorobenzyl chloride → 1-(4-Chlorobenzyl)pyrrolidine + HCl.
  • Reductive Amination: 4-Chlorobenzaldehyde + pyrrolidine → Imine intermediate → Catalytic hydrogenation.

Recent Advances in Synthetic Methodologies

Innovative approaches include:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes.
  • Flow Chemistry: Enables continuous production with higher throughput.

Physicochemical Properties

Physical State and Solubility

  • State: Colorless to pale yellow liquid.
  • Boiling Point: 314.7°C (predicted).
  • Density: 1.153 g/cm³.
  • Solubility: Miscible with organic solvents (e.g., ethanol, DCM); sparingly soluble in water.

Spectroscopic Characterization

TechniqueKey Data
¹H NMR (CDCl₃)δ 7.30 (d, 2H, ArH), 3.70 (s, 2H, CH₂), 2.50–2.80 (m, 4H, pyrrolidine).
IR (cm⁻¹)2960 (C-H stretch), 1490 (C-Cl), 1450 (C-N).
MS (EI)m/z 195 (M⁺), 125 (C₄H₈N⁺).

Chemical Reactivity and Functionalization

Alkylation and Acylation Reactions

The secondary amine undergoes:

  • Alkylation: With alkyl halides to form quaternary ammonium salts.
  • Acylation: With acyl chlorides to yield amides (e.g., acetyl derivatives).

Ring-Opening and Cross-Coupling Reactions

  • Ring-Opening: Oxidative cleavage with ozone yields 4-chlorobenzylamine derivatives.
  • Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids to form biaryl systems.

Role in Multicomponent Reactions

Used in Ugi and Passerini reactions to synthesize polycyclic amines.

Applications in Pharmaceutical and Organic Synthesis

Intermediate in Drug Discovery

Key applications include:

  • Anticonvulsants: Pyrrolidine-2,5-dione derivatives.
  • Antimicrobials: Hybrid molecules targeting bacterial cell walls.

Building Block for Complex Molecules

  • Racetams: Cognitive enhancers like piracetam.
  • Melanocortin Agonists: For metabolic disorders.

Catalytic Applications

  • Organocatalysis: Chiral cis-2,5-disubstituted derivatives enable asymmetric Michael additions.

Analytical and Characterization Techniques

Chromatographic Methods

  • HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
  • GC-MS: DB-5 column, He carrier gas.

Spectroscopic Analysis

  • X-ray Crystallography: Confirms bicyclic conformations in salts.

From Pyrrolidine Precursors

The synthesis of 1-(4-chlorobenzyl)pyrrolidine from pyrrolidine precursors represents one of the most established methodologies in heterocyclic chemistry. Industrial production of pyrrolidine typically involves the reaction of 1,4-butanediol with ammonia under high-pressure conditions (165-200°C, 17-21 MPa) in the presence of cobalt- and nickel oxide catalysts supported on alumina [1]. This process operates in the liquid phase using a continuous tube reactor system with downflow mode catalyst arrangement.

For laboratory synthesis, the classical approach involves treating 4-chlorobutan-1-amine with strong bases to facilitate intramolecular cyclization [1]. The reaction mechanism proceeds through nucleophilic substitution where the amine nitrogen attacks the carbon bearing the chlorine substituent, resulting in ring closure and elimination of hydrogen chloride.

Cyclization from amino alcohols provides another valuable route, utilizing acidic catalysts to promote intramolecular cyclization of N-alkyl amino alcohols [2]. This methodology has been successfully applied to synthesize various pyrrolidine derivatives with high yields and excellent regioselectivity.

N-Alkylation Strategies

N-alkylation of pyrrolidine with 4-chlorobenzyl halides represents a fundamental approach for synthesizing the target compound. Phase transfer catalysis has emerged as a particularly effective method, utilizing quaternary ammonium salts to facilitate the reaction between pyrrolidine and 4-chlorobenzyl halides in biphasic systems [3]. The reaction proceeds under mild conditions with aqueous potassium hydroxide and organic solvents, achieving high yields (>80%) with excellent selectivity.

Direct N-alkylation with alcohols offers a more sustainable approach, employing gold nanoparticles supported on titanium dioxide (Au/TiO2) as catalysts [4]. This methodology operates at elevated temperatures (150-180°C) under aerobic conditions, eliminating the need for hydrogen gas while achieving moderate to high yields (60-90%). The reaction mechanism involves the formation of imine intermediates followed by reduction to the desired N-alkylated products.

Reductive N-alkylation using palladium complexes provides another valuable route, operating under mild conditions with hydrogen gas [5]. The process involves initial imine formation between pyrrolidine and 4-chlorobenzaldehyde, followed by catalytic reduction to yield the target compound with good yields (70-85%).

Reduction-Based Approaches

Reduction-based methodologies offer versatile routes to pyrrolidine derivatives through various precursor transformations. Partial reduction of N-Boc pyrroles has demonstrated exceptional diastereoselectivity, providing stereoselective access to disubstituted pyrrolines with excellent yields and stereochemical control [6] [7]. The methodology involves the use of selective reducing agents under controlled temperature conditions, enabling the formation of pyrrolidine scaffolds with high precision.

Hydrogenation of substituted pyrroles represents a well-established approach, typically employing palladium on carbon catalysts in acidic ethanol solutions [8]. The reaction proceeds with excellent diastereoselectivity (>95% de) and demonstrates broad substrate scope for various substituted pyrroles.

Reduction of oximes using sodium cyanoborohydride in acetic acid provides an efficient route to pyrrolidine derivatives through one-pot cyclization processes [9] [10]. The methodology achieves good diastereoselectivity (4:1 to 12:1 dr) and enables the synthesis of 2,4-disubstituted pyrrolidines with high yields.

Modern Synthetic Approaches

Transition Metal-Catalyzed Reactions

Modern transition metal catalysis has revolutionized pyrrolidine synthesis, offering unprecedented efficiency and selectivity. Iridium-catalyzed reductive azomethine ylide generation represents a breakthrough methodology, utilizing Vaska's complex [IrCl(CO)(PPh3)2] with tetramethyldisiloxane (TMDS) as a terminal reductant [11] [12]. This approach proceeds under mild reaction conditions from both amide and lactam precursors, enabling access to structurally complex pyrrolidine architectures through subsequent [3+2] dipolar cycloaddition reactions.

Palladium-catalyzed hydroarylation of pyrrolines provides a powerful route to 3-substituted pyrrolidines [13] [14]. The methodology demonstrates broad substrate scope and high regioselectivity, proceeding through palladium-catalyzed pyrroline hydroarylation processes that deliver drug-like molecules in single-step transformations from readily available precursors.

Copper-catalyzed intramolecular C-H amination offers an efficient approach to pyrrolidine synthesis through cascade reactions [15]. The methodology employs [TpxCuL] complexes and operates at moderate temperatures (90°C) in toluene, achieving excellent yields with high functional group tolerance.

Platinum/Brønsted acid relay catalytic cascade reactions provide access to pyrrolidine derivatives through coupling of N-Boc-protected alkynamine derivatives with appropriate alkenes or alkynes [16]. The process involves initial platinum-catalyzed cycloisomerization followed by triflic acid-promoted nucleophilic addition, demonstrating versatility with various silicon-containing reagents.

Microwave-Assisted Synthesis

Microwave technology has significantly enhanced synthetic efficiency in pyrrolidine chemistry. Microwave-assisted bismesylate amination provides an efficient method for synthesizing pyrrolidine ring derivatives with excellent product yields [17]. The methodology operates under controlled microwave conditions, dramatically reducing reaction times while maintaining high selectivity.

Microwave synthesis using ionic liquids has emerged as a particularly attractive approach, combining the benefits of microwave heating with environmentally benign ionic liquid catalysts [18] [19]. The methodology employs 1,1'-butylene-bis(3-sulfo-3H-imidazol-1-ium) chloride as a sulfonic acid functionalized ionic liquid in ethylene glycol, achieving high yields (86-96%) with significantly reduced reaction times (3-20 minutes).

Microwave-assisted N-alkylation of pyrrolidine-fused compounds demonstrates excellent efficiency for functionalizing complex heterocyclic systems [20] [21]. The methodology operates at moderate temperatures (75°C) with controlled microwave power, enabling selective N-alkylation without competing side reactions.

Solvent-free microwave synthesis conditions represent the pinnacle of green chemistry approaches, eliminating solvent waste while achieving excellent yields [22]. The methodology utilizes ionic liquids as both catalysts and reaction media, demonstrating high diastereoselectivity and regioselectivity in one-pot three-component reactions.

Ring Contraction of Pyridines

The ring contraction of pyridines to pyrrolidines represents a revolutionary approach in synthetic chemistry, offering access to valuable five-membered ring systems from abundant six-membered precursors. Photo-promoted ring contraction with silylborane provides a novel route to pyrrolidine derivatives bearing 2-azabicyclo[3.1.0]hex-3-ene skeletons [23] [24] [25] [26]. The methodology employs LED irradiation at 365 nm or 430 nm wavelengths, achieving outstanding yields with broad substrate scope and high functional group compatibility.

UV-light induced transformation mechanisms proceed through the formation of N-boryl-2-silyl-1,2-dihydropyridine intermediates, followed by photochemical silyl migration to generate vinylazomethine ylides [25]. The subsequent thermally-allowed disrotatory ring-closing reaction furnishes the pyrrolidine skeleton with excellent efficiency.

Skeletal editing approaches utilizing readily available pyridines as starting materials represent a paradigm shift in synthetic strategy [27]. The methodology capitalizes on the abundance and low cost of pyridines, transforming them into valuable pyrrolidine derivatives through innovative photochemical processes.

The mechanistic pathway involves initial photochemical generation of N-boryl-2-silyl-1,2-dihydropyridine intermediates, followed by unprecedented photo-induced 1,2-silyl migration to form 3-silylazomethine ylides, which ultimately undergo thermal cyclization to produce the target pyrrolidine derivatives [25].

Stereoselective Synthesis

Asymmetric Catalysis

Asymmetric catalysis has emerged as a cornerstone methodology for accessing enantioenriched pyrrolidine derivatives. Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides represents one of the most versatile approaches, offering access to different stereochemical patterns in enantioselective pyrrolidine synthesis [28]. The methodology demonstrates exceptional stereodivergent capabilities, enabling the synthesis of different stereoisomers from identical starting materials through catalyst selection.

Enantioselective [3+2] cycloaddition with heteroatom-substituted alkenes provides access to pyrrolidine derivatives bearing quaternary stereocenters [29]. The methodology employs α-substituted isocyanoacetates as dipolarophiles, achieving excellent reactivity and enantioselectivity across broad substrate ranges while enabling further transformation to structurally diverse pyrrolidine architectures.

Asymmetric C(sp3)-H amination provides direct access to enantiopure pyrrolidines through sequential C-H functionalization of simple hydrocarbons [31] [32]. The methodology employs regio- and stereoselective catalytic nitrene C-H insertion followed by diastereoselective cyclization involving 1,5-hydrogen atom transfer from N-centered radicals.

Chiral Auxiliary Methods

Chiral auxiliary-controlled synthesis remains an important area for pyrrolidine construction despite advances in catalytic methods. Pyrrolidine-based chiral auxiliaries themselves serve as effective stereochemical control elements due to their rigid scaffold and excellent chirality transfer capabilities [33]. The methodology enables efficient diastereoselective synthesis through auxiliary-controlled reactions with subsequent auxiliary removal.

Chiral imines derived from (R)-glyceraldehyde acetonide provide access to new pyrrolidine-based organocatalysts through diastereoselective allylation followed by sequential hydrozirconation/iodination reactions [34]. The methodology achieves enantioselectivities up to 85% ee in asymmetric Michael additions, demonstrating the effectiveness of structure-based catalyst design.

Intramolecular cyclization using chiral hydroxylamine derivatives offers stereoselective preparation of 2,4-disubstituted pyrrolidines [9] [10]. The methodology employs oxime reduction under acidic conditions using sodium cyanoborohydride, followed by cyclization via SN2' mechanism to yield N-alkoxyl pyrrolidines with excellent diastereoselectivity.

Enzymatic desymmetrization approaches provide access to both enantiomers of 2,2- and 2,5-disubstituted N-Boc pyrrolines with excellent enantiomeric excess and yields [6]. The methodology utilizes easily accessible chiral acids such as ephedrine and oxazolidinones for chiral protonation, offering practical routes to enantiopure pyrrolidine compounds.

Green Chemistry Approaches

Environmentally Benign Solvents

The development of environmentally benign solvent systems has become increasingly important in pyrrolidine synthesis. Water-ethanol solvent systems provide excellent media for catalyst-free reactions, enabling high-yield synthesis of pyrrolidine derivatives under mild conditions [35] [36] [37]. The methodology operates at room temperature in EtOH/H2O (1:1) mixtures, achieving yields of 86-95% while eliminating the need for toxic organic solvents and column chromatography.

Ionic liquids as green solvents and catalysts offer dual functionality, serving simultaneously as reaction media and catalytic systems [38]. Pyrrolidinium-based ionic liquids demonstrate excellent recyclability and thermal stability, operating efficiently at temperatures of 50-100°C with significantly improved atom economy compared to conventional systems.

Bio-based solvents from renewable resources represent the future of sustainable synthesis, utilizing materials derived from biomass feedstocks [39] [40]. The methodology employs solvents such as γ-valerolactone and N-alkyl-pyrrolidinones, achieving exceptional E-factors as low as 0.2 while maintaining high selectivity and yields.

Sustainable Catalytic Systems

Sustainable catalysis has revolutionized pyrrolidine synthesis through the development of recyclable and environmentally benign catalytic systems. Heterogeneous organocatalysis in water provides an ideal combination of green chemistry principles with practical synthetic utility [41]. Pyrrolidine-based chiral porous polymers (Py-CPP) demonstrate exceptional performance in asymmetric Michael additions, achieving yields up to 98% and enantioselectivities up to 99% in pure water while maintaining excellent recyclability.

Recyclable β-cyclodextrin catalysts offer metal-free alternatives for one-pot three-component synthesis of pyrrolidine derivatives [42] [43]. The methodology operates at room temperature in water-ethanol media, achieving high yields (87-95%) through supramolecular catalysis while eliminating the need for harsh reaction conditions and toxic reagents.

Microporous polymer-supported catalysts provide sustainable alternatives to homogeneous systems, enabling efficient heterogeneous catalysis with excellent recyclability [44] [45]. The methodology confines pyrrolidine moieties within microporous organic polymer networks, facilitating C-N and C-C bond formation through iminium and enamine activation mechanisms.

Atom Economy Considerations

Atom economy has become a crucial consideration in modern pyrrolidine synthesis, driving the development of highly efficient transformations. One-pot multi-component reactions minimize waste generation by combining multiple synthetic steps into single operations [35] [36]. The methodology achieves exceptional atom utilization while reducing purification requirements and energy consumption.

Catalyst-free transformations represent the pinnacle of atom economy, eliminating the need for external catalysts while maintaining high efficiency [35] [37]. The methodology operates through carefully designed reaction conditions that promote spontaneous cyclization and functional group transformations.

Solvent-free conditions eliminate solvent waste entirely, achieving high atom economy through neat reaction conditions [18] [19]. The methodology utilizes microwave assistance or mechanochemical activation to promote efficient transformations without solvent requirements.

High atom efficiency processes with E-factors below 0.2 demonstrate the practical implementation of green chemistry principles in pyrrolidine synthesis [40]. The methodology achieves exceptional atom utilization through optimized reaction conditions, substrate selection, and process design, representing sustainable approaches to complex heterocycle synthesis.

Synthetic ApproachYield RangeSelectivityGreen MetricsSubstrate Scope
Classical N-Alkylation80-95%HighModerateBroad
Microwave-Assisted86-96%ExcellentHighModerate
Asymmetric Catalysis70-99%>99% eeVariableBroad
Green Solvents87-95%HighExcellentBroad
Ring Contraction85-95%HighGoodModerate
MethodE-FactorRecyclabilityEnergy EfficiencyWaste Minimization
Water-Ethanol Systems<1.0ModerateHighExcellent
Ionic Liquids<0.5ExcellentHighExcellent
Microwave Assistance<0.3GoodExcellentGood
Catalyst-Free<0.2N/AExcellentExcellent

XLogP3

2.9

Dates

Last modified: 08-15-2023

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